N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

Description

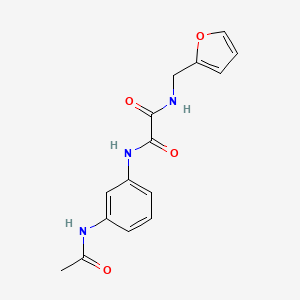

N1-(3-Acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 3-acetamidophenyl group, which introduces a polar acetamide moiety at the meta position of the aromatic ring.

- N2-substituent: A furan-2-ylmethyl group, incorporating a heterocyclic furan ring linked via a methylene bridge.

Oxalamides are known for their diverse applications, including antiviral activity (e.g., HIV entry inhibitors) , enzyme inhibition (e.g., soluble epoxide hydrolase) , and flavor enhancement (e.g., umami agonists) .

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-15(21)14(20)16-9-13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWKQPFGFDBBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group in the acetamidophenyl moiety can be reduced to an amine.

Substitution: The oxalamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives of the acetamidophenyl group.

Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds in feature N1-aryl and N2-heterocyclic substituents, targeting the CD4-binding site of HIV:

Comparison :

- The user compound replaces the thiazole/pyrrolidine systems with a furan-2-ylmethyl group, which may reduce steric bulk and alter binding kinetics. The 3-acetamidophenyl group could enhance solubility relative to 4-chlorophenyl analogues.

Umami Flavoring Oxalamides

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a benchmark umami agonist:

Comparison :

- The user compound’s 3-acetamidophenyl and furan groups lack the methoxy/pyridyl motifs critical for umami activity. Its application may instead favor pharmaceutical over flavor uses.

Enzyme-Targeting Oxalamides

highlights adamantyl- and benzyloxy-substituted oxalamides as soluble epoxide hydrolase inhibitors:

Comparison :

Substituted Aryl Oxalamides

Comparison :

Structural and Functional Comparison Table

Biological Activity

N1-(3-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide, a compound belonging to the oxamide family, has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, biological properties, mechanisms of action, and future research directions.

Synthesis

The synthesis of this compound involves a reaction between furfurylamine, 3-acetamidobenzoyl chloride, and oxalic acid dihydrate in the presence of triethylamine. The product is purified through recrystallization from ethanol. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry confirm the identity and purity of the compound.

Physical Properties

- Molecular Formula : C18H18N2O4

- Molecular Weight : 322.35 g/mol

- Melting Point : 171-173°C

- Solubility : Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide

- LogP : 1.74

- UV Absorption Maxima (λmax) : 274 nm

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 322.35 g/mol |

| Melting Point | 171-173°C |

| Solubility | Sparingly soluble in water |

| LogP | 1.74 |

| UV λmax | 274 nm |

Inhibition of Elastase

Initial studies indicate that this compound acts as an inhibitor of elastase, an enzyme implicated in various inflammatory processes. This activity suggests potential applications in treating conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and emphysema.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by decreasing the production of reactive oxygen species (ROS), which are known contributors to inflammation. This property positions it as a candidate for further research in inflammatory disease models.

Anticancer Activity

Preliminary findings suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The specific mechanisms remain under investigation, but it is hypothesized that the compound may induce apoptosis or inhibit cell proliferation through modulation of signaling pathways related to cancer progression.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The furan moiety may facilitate π-π stacking interactions and hydrogen bonding with biological macromolecules, potentially modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways.

Toxicity and Safety

Current studies suggest that this compound exhibits low toxicity in various cell lines and animal models. However, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential therapeutic use.

Enhancing Solubility

One limitation identified is the compound's low solubility in aqueous environments. Future research should focus on improving its solubility to enhance bioavailability and therapeutic efficacy.

Mechanistic Studies

Further studies are warranted to elucidate the detailed mechanisms underlying its biological activities, particularly its anticancer effects and interactions with cellular pathways.

Broader Applications

Exploring the potential applications of this compound in drug design, microbiology, and possibly as a natural preservative in food technology could open new avenues for its use across various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.